6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
Description
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of benzodiazole derivatives, which are widely studied for their diverse biological and chemical properties.
Properties
IUPAC Name |
6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNGUYKRJDJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole followed by sulfonylation. The reaction conditions often require the use of bromine and a suitable sulfonyl chloride reagent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride serves as a versatile building block for creating more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride moiety that can participate in nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Reacts with nucleophiles such as amines or alcohols |
| Coupling Reactions | Forms bonds with other aromatic compounds |
| Oxidation/Reduction | Can be oxidized or reduced to alter chemical properties |
Biology
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit bacterial growth effectively.
-
Anticancer Activity : Preliminary studies suggest that 6-bromo derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The mechanism appears to involve the induction of cell cycle arrest and apoptosis.
Cell Line IC50 (µM) Mechanism MCF-7 15.63 Induction of apoptosis U937 12.5 Inhibition of proliferation
Medicine
In medicinal chemistry, ongoing research aims to explore the compound's potential in drug development. Its ability to selectively target enzymes and receptors makes it a candidate for developing new therapeutic agents.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated the anticancer effects of various benzodiazole derivatives, including 6-bromo variants. The results indicated a promising profile for inducing apoptosis in specific cancer cell lines while demonstrating low toxicity in normal cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of benzodiazole derivatives revealed that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This highlights the potential use of 6-bromo derivatives in developing new antibiotics.
Mechanism of Action
The mechanism by which 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its bromine and sulfonyl chloride groups make it particularly useful in synthetic chemistry for introducing these functionalities into target molecules .
Biological Activity
6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonyl chloride
- Molecular Formula : C9H9BrN2O3S
- Molecular Weight : 320.17 g/mol
- CAS Number : 1354950-91-6
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.31 - 1.20 | NQO1-mediated ROS production |
| HepG2 (Liver) | <0.5 | Mitochondrial apoptosis pathway |
| MCF-7 (Breast) | <0.5 | Inhibition of mTOR signaling |
The presence of the sulfonyl group is crucial for enhancing bioactivity through redox cycling processes, which generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .
The compound's anticancer activity is primarily attributed to its interaction with the enzyme NAD(P)H dehydrogenase (quinone), also known as NQO1. This interaction leads to increased ROS levels within the cells, promoting oxidative stress and triggering apoptotic pathways . Additionally, molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell survival and proliferation.
Structure-Activity Relationships (SAR)
SAR studies have identified specific structural features that enhance the biological activity of 6-bromo-1,3-dimethyl-2-oxo derivatives:
- Bromine Substitution : The presence of bromine at position 6 significantly increases cytotoxicity.
- Sulfonyl Group : Essential for redox activity and enhancing solubility.
- Dimethyl Groups : Contribute to lipophilicity and overall stability of the compound.
These modifications have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- In Vivo Studies : In animal models bearing A549 tumor xenografts, administration of the compound resulted in significant tumor regression compared to control groups.
- Combination Therapy : When combined with traditional chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, indicating potential for use in combination therapy protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
